Propyl 4-Methylpentanoate: Technical Profile & Application Guide
Propyl 4-Methylpentanoate: Technical Profile & Application Guide
Executive Summary
Propyl 4-methylpentanoate (CAS 25415-68-3), also known as propyl isocaproate, is a specialized flavor and fragrance ester characterized by a unique organoleptic profile blending fruity, ethereal, and phenolic nuances. While less ubiquitous than its ethyl analog, its specific volatility and lipophilicity make it a valuable tool in high-precision flavor masking for pharmaceutical formulations and functional food systems. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, metabolic fate, and regulatory status (FEMA 2229), designed for researchers in drug development and flavor chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Propyl 4-methylpentanoate is the propyl ester of 4-methylpentanoic acid (isocaproic acid). Its structure features a branched isocaproate tail, which contributes to its distinct hydrophobic character and enzymatic stability profile compared to straight-chain esters.
Key Identifiers
| Parameter | Detail |
| IUPAC Name | Propyl 4-methylpentanoate |
| Common Synonyms | Propyl isocaproate; Propyl isohexanoate |
| CAS Registry Number | 25415-68-3 |
| FEMA Number | 2229 |
| Molecular Formula | C |
| Molecular Weight | 158.24 g/mol |
| SMILES | CC(C)CCC(=O)OCCC |
Physicochemical Properties
| Property | Value | Relevance |
| Appearance | Colorless to pale yellow liquid | Standard purity check. |
| Boiling Point | ~160–163 °C (at 760 mmHg) | Determines volatility for headspace analysis. |
| Flash Point | ~44 °C (Closed Cup) | Flammability classification (Category 3). |
| LogP (Octanol/Water) | ~3.0–3.2 (Predicted) | Indicates moderate lipophilicity; crosses biological membranes. |
| Specific Gravity | 0.860 – 0.870 (at 25°C) | Density reference for formulation. |
| Solubility | Insoluble in water; Soluble in ethanol, oils | Requires emulsification in aqueous drug delivery systems. |
Organoleptic Characterization
Unlike the purely "fruity-pineapple" profile of ethyl isocaproate, the propyl ester exhibits a more complex sensor profile due to the longer alkyl chain.
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Primary Descriptors: Fruity, ethereal, slightly acidic, with distinct phenolic or chemical nuances [1].
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Secondary Notes: Waxy, tropical fruit skin.
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Flavor Threshold: Low ppm range (estimated based on structural analogs).
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Application Note: The "phenolic" edge allows this compound to mask bitter amine-based APIs (Active Pharmaceutical Ingredients) more effectively than sweeter esters, as it blends with rather than just covering the off-notes.
Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis follows a classic Fischer Esterification pathway. The following protocol is designed for high-purity yield (>95%) suitable for pharmaceutical excipient testing.
Reaction Mechanism
The reaction involves the acid-catalyzed condensation of 4-methylpentanoic acid and 1-propanol.
Figure 1: Acid-catalyzed Fischer Esterification pathway for Propyl 4-methylpentanoate synthesis.
Laboratory Scale Protocol (Self-Validating)
Reagents:
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4-Methylpentanoic acid (1.0 eq)
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1-Propanol (3.0 eq, excess to drive equilibrium)
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Sulfuric acid (cat.[1][2][3][4] 1-2 mol%) or p-Toluenesulfonic acid (p-TSA)
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Solvent: Cyclohexane or Toluene (for azeotropic water removal)[1]
Step-by-Step Methodology:
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Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Charging: Add 4-methylpentanoic acid (0.1 mol) and 1-propanol (0.3 mol) to the flask. Add solvent (50 mL) if using a water separator. Add catalyst (H2SO4, ~0.5 mL).
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Reflux: Heat the mixture to reflux (bath temp ~110-120°C). Monitor water collection in the Dean-Stark trap.
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Validation Point: Reaction is complete when water evolution ceases (typically 2-4 hours).
-
-
Workup:
-
Cool reaction mixture to room temperature.
-
Wash with Saturated NaHCO3 (2x 50mL) to neutralize catalyst and remove unreacted acid. Caution: CO2 evolution.
-
Wash with Brine (1x 50mL) to remove excess alcohol.
-
Dry organic layer over anhydrous MgSO4 .
-
-
Purification: Filter and concentrate under reduced pressure. Perform fractional distillation (bp ~160°C) to isolate the pure ester.
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QC Analysis: Confirm purity via GC-MS (Target >98%).
Metabolic Fate & Toxicology[8][9]
For drug development professionals, understanding the metabolic breakdown is critical for safety assessment, particularly regarding the release of the branched-chain acid.
Metabolic Pathway
Upon ingestion, propyl 4-methylpentanoate undergoes rapid hydrolysis by carboxylesterases (hCE1 and hCE2), primarily in the small intestine and liver [2].
Figure 2: Metabolic hydrolysis and downstream elimination pathways in humans.
Toxicological Implications
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Hydrolysis Products:
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1-Propanol: Oxidized to propionic acid, a normal physiological intermediate entering the TCA cycle via succinyl-CoA. Low toxicity compared to methanol/isopropanol.
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4-Methylpentanoic Acid: A branched-chain fatty acid. It is metabolized via beta-oxidation.
-
-
Safety Margin: As a FEMA GRAS substance, it is considered safe at current usage levels (typically <10 ppm in finished food/pharma products).
Applications in Pharmaceutical Formulation[2]
Flavor Masking (Excipient Use)
Propyl 4-methylpentanoate is particularly effective in masking hydrophobic amine drugs (e.g., certain antibiotics or antihistamines).
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Mechanism: The ester's lipophilicity allows it to partition into the receptor sites or micelles that solubilize the API, effectively "blinding" the bitter reception.
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Pairing: often used in conjunction with sweet modulators (e.g., glycyrrhizin) where the ester provides the "top note" distraction and the modulator blocks the taste receptor.
Formulation Stability
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pH Sensitivity: Esters are susceptible to hydrolysis in high pH (>8) or highly acidic (<3) liquid formulations.
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Recommendation: Best suited for solid oral dosage forms (tablets, capsules) or liquid suspensions buffered to pH 4.0–6.0.
Regulatory Landscape[5][10]
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USA: FEMA GRAS (Generally Recognized As Safe) Number 2229 . Approved for use in food and flavorings [3].[5]
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EU: Registered under Flavis Number (check specific EU FL database, often correlates with JECFA).
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JECFA: Evaluated under the "Branched-chain aliphatic saturated primary alcohols, aldehydes, carboxylic acids, and related esters" category (JECFA No. 2423 or similar group) [4].
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Labeling: Typically labeled as "Artificial Flavor" or "Natural Flavor" (if derived via natural fermentation/enzymatic processes, though synthetic is standard).
References
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CymitQuimica. Propyl 4-methylpentanoate Product Description and Safety Data. Retrieved from
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National Institutes of Health (NIH). The emerging role of human esterases in drug metabolism. PubMed Central. Retrieved from
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Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances List. FEMA 2229.[5] Retrieved from
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World Health Organization (WHO). Safety evaluation of certain food additives (JECFA).[6] Retrieved from
-
PubChem. Compound Summary: Propyl 4-methylpentanoate (CAS 25415-68-3).[5][7] Retrieved from
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Attempted synthesis of propyl 4 aminobenzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mhlw.go.jp [mhlw.go.jp]
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